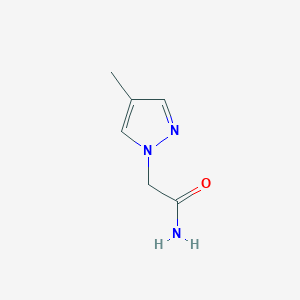

2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Descripción general

Descripción

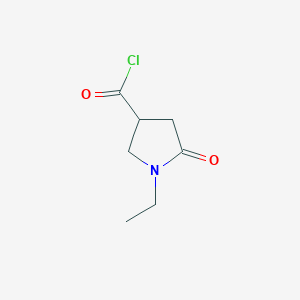

2-(4-Methyl-1H-pyrazol-1-yl)acetamide, also known as 4-methylpyrazole-1-acetamide, is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white crystalline solid with a melting point of 154-156 °C. 4-methylpyrazole-1-acetamide is a versatile reagent used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, carboxylic acid derivatives, and nitriles. It is also used as a catalyst in the synthesis of polymers and other organic compounds.

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

- Research on pyrazole-acetamide derivatives, including those similar to 2-(4-Methyl-1H-pyrazol-1-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity as determined by various in vitro tests, such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Antimicrobial Evaluation and Molecular Docking Studies

- A series of pyrazole-imidazole-triazole hybrids, incorporating a structure similar to this compound, demonstrated significant antimicrobial activity. Molecular docking studies further elucidated their binding conformations (Punia et al., 2021).

Potential Antipsychotic Agents

- Certain derivatives of 1H-pyrazol-5-ols, structurally related to this compound, were evaluated for antipsychotic properties. These compounds demonstrated activity in behavioral animal tests and did not interact with dopamine receptors, indicating potential as antipsychotic agents (Wise et al., 1987).

Synthesis and Cytotoxic Activity

- Novel derivatives, including 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, have been synthesized and evaluated for cytotoxic activity against cancer cell lines. One compound showed significant inhibition of cancer cell growth (Al-Sanea et al., 2020).

Synthesis of Novel Derivatives for Analgesic Actions

- Research on thiazole derivatives, incorporating pyrazole structures similar to this compound, showed promising analgesic and anti-inflammatory activities. Specific compounds in this study exhibited significant analgesic effects in mice (Saravanan et al., 2011).

Antitumor and Anticancer Agents

- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to this compound, were synthesized and evaluated for anticancer activity. One compound exhibited selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents . This could potentially influence the interaction of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide with its targets.

Biochemical Pathways

For instance, some imidazole derivatives have been reported to affect the NAD+ salvage pathway .

Pharmacokinetics

It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-(4-Methyl-1H-pyrazol-1-yl)acetamide plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an androgen receptor antagonist, which means it can bind to androgen receptors and inhibit their activity . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling is a key therapeutic strategy. Additionally, this compound has been found to exhibit anti-proliferative activity against certain cancer cell lines, indicating its potential as an anti-cancer agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound has been shown to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival. Furthermore, this compound can induce apoptosis, or programmed cell death, in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, preventing the binding of natural ligands such as testosterone and dihydrotestosterone . This binding inhibition results in the downregulation of androgen receptor target genes, which are involved in cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as enzymes involved in steroidogenesis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that this compound is rapidly metabolized by human liver microsomes, with a half-life of approximately 30 minutes . This rapid metabolism suggests that the compound may require modifications to improve its stability for therapeutic use. Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism involves de-alkylation and oxidation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, such as the liver and prostate, where it exerts its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound can localize to the nucleus, where it interacts with androgen receptors and other nuclear proteins . This nuclear localization is essential for its role as an androgen receptor antagonist. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity .

Propiedades

IUPAC Name |

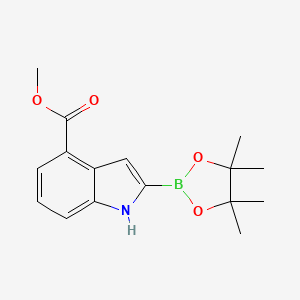

2-(4-methylpyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNXRUFGNPQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)

![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)

![4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1393651.png)

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)